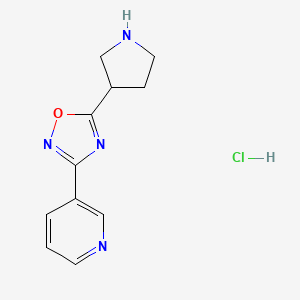

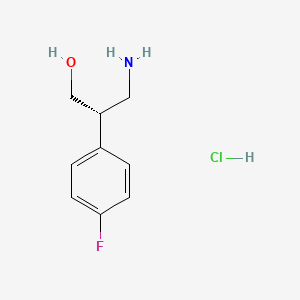

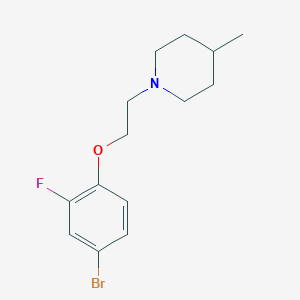

![molecular formula C14H14FN B1408334 [3-(3-Fluoro-4-methylphenyl)phenyl]methanamine CAS No. 1550534-13-8](/img/structure/B1408334.png)

[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine

Overview

Description

Molecular Structure Analysis

The InChI code for “[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine” is1S/C14H14FN/c1-10-5-6-13(9-14(10)16)12-4-2-3-11(7-12)8-15/h2-7,9H,8,15H2,1H3. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine” has a molecular weight of 215.27 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

Synthesis and Characterization

[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine, due to its structural uniqueness, has seen applications in the synthesis and characterization of various compounds. One such example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, achieved through the polyphosphoric acid condensation route. This method was noted for its high yield and the compound was extensively characterized using techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, demonstrating its potential in creating novel chemical entities with specific functional properties (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).

Therapeutic Research

In therapeutic research, derivatives and compounds related to [3-(3-Fluoro-4-methylphenyl)phenyl]methanamine have been investigated for their potential in treating various diseases. For instance, 3-Aryl-1-phenyl-1H-pyrazole derivatives, synthesized in good yield, have shown promising in vitro inhibitory activities against mice acetylcholinesterase (AChE) and two goat liver monoamine oxidase (MAO) isoforms, MAO-A and MAO-B, indicating potential applications in Alzheimer's disease treatment. The study highlighted the structural activity relationships, suggesting that modifications in the phenyl ring could lead to compounds with enhanced AChE and MAO-B inhibitory activities (Ashwani Kumar et al., 2013).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating [3-(3-Fluoro-4-methylphenyl)phenyl]methanamine derivatives have been explored for their photocytotoxic properties and potential in cellular imaging. These complexes demonstrated unprecedented photocytotoxicity under red light to various cell lines through apoptosis, generating reactive oxygen species. Moreover, they were absorbed in the nucleus of HeLa and HaCaT cells, indicating their utility in targeted cancer therapy and diagnostic imaging (Uttara Basu et al., 2014).

Mechanism of Action

The mechanism of action of “[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine” is not specified in the available resources. As it is intended for research use only, its biological activity and interactions with biological systems may not have been fully explored.

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name |

[3-(3-fluoro-4-methylphenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIJCVCCUQKKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

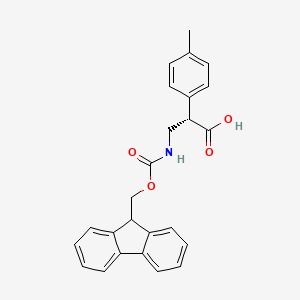

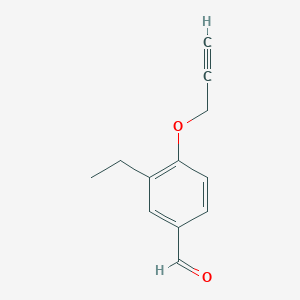

![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)

![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)